2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUDSLTEWBDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(p-methylphenethyl)chloroacetamide structure
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of N-(p-methylphenethyl)chloroacetamide
Introduction
N-(p-methylphenethyl)chloroacetamide is a synthetic organic compound belonging to the N-substituted chloroacetamide class. This family of molecules has garnered significant interest in medicinal chemistry and materials science due to the versatile reactivity of the chloroacetamide functional group. The presence of a reactive chlorine atom allows for facile nucleophilic substitution, making these compounds valuable synthons for constructing more complex molecular architectures, including various heterocyclic systems.[1][2][3]
Furthermore, N-substituted chloroacetamides have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial and anticancer agents.[4][5][6] The biological efficacy of these compounds is often dictated by the nature of the N-substituent, which influences properties such as lipophilicity, cell permeability, and target engagement.[4] This guide provides a comprehensive technical overview of N-(p-methylphenethyl)chloroacetamide, detailing its molecular structure, a robust synthesis protocol, and the analytical techniques required for its structural elucidation. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Molecular Structure and Properties
Chemical Structure
The structure of N-(p-methylphenethyl)chloroacetamide integrates three key chemical motifs:
-
A p-methylphenethyl group: This portion consists of a benzene ring substituted with a methyl group at the para position, attached to an ethylamine linker. This moiety is derived from 4-methylphenethylamine, a known trace amine associated receptor 1 (TAAR1) agonist.[7][8]
-
An amide linkage: This functional group connects the phenethyl moiety to the chloroacetyl group.
-
A chloroacetyl "warhead": This is a reactive group where a chlorine atom is attached to the alpha-carbon of the acetyl group. The electrophilic nature of this carbon and the ability of chlorine to act as a leaving group are central to the chemical reactivity of the molecule.[1][3]
Caption: 2D Structure of N-(p-methylphenethyl)chloroacetamide
Physicochemical Properties
A summary of the key physicochemical properties of N-(p-methylphenethyl)chloroacetamide is presented below. These values are calculated based on its structure and are essential for experimental design, including solvent selection and purification strategies.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄ClNO | Calculation |
| Molecular Weight | 211.69 g/mol | Calculation |
| Appearance | Expected to be a white to off-white solid | Analogy[9] |
| logP (predicted) | 2.5 - 3.5 | Cheminformatics |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Cheminformatics |
Synthesis of N-(p-methylphenethyl)chloroacetamide
Reaction Principle
The synthesis of N-(p-methylphenethyl)chloroacetamide is a classic example of nucleophilic acyl substitution. The reaction proceeds via the chloroacetylation of 4-methylphenethylamine.[2][10] The primary amine of 4-methylphenethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (quenched by a base) yields the final amide product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 8. Buy 4-Methylphenethylamine | 3261-62-9 [smolecule.com]
- 9. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-chloro-N-(4-methylphenethyl)acetamide: Synthesis, Properties, and Applications
Foreword
This document provides a comprehensive technical overview of 2-chloro-N-(4-methylphenethyl)acetamide. As of the time of writing, a specific CAS number for this compound is not indexed in major public chemical databases. This suggests it is likely a novel or specialized synthetic intermediate. Consequently, this guide has been constructed by leveraging established principles of organic chemistry and drawing upon empirical data from closely related, well-documented structural analogs. The protocols and data herein are presented to provide a robust framework for researchers and drug development professionals engaged in the synthesis and application of N-acylphenethylamines.
Molecular Identification and Overview
2-chloro-N-(4-methylphenethyl)acetamide belongs to the class of N-acylphenethylamines, characterized by a phenethylamine moiety acylated with a chloroacetyl group. The core structure consists of a 4-methylphenethyl group attached to the nitrogen of an acetamide, which is substituted with a chlorine atom at the alpha-position. This chloroacetamide functional group is a key feature, rendering the molecule a reactive alkylating agent and a valuable intermediate in organic synthesis.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | 2-chloro-N-(2-(4-methylphenyl)ethyl)acetamide |
| Synonyms | 2-chloro-N-(4-methylphenethyl)acetamide |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)CCNC(=O)CCl |
| InChI Key | (Predicted) YWNRPIJNJVAXAB-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for the synthesis of 2-chloro-N-(4-methylphenethyl)acetamide is the nucleophilic acyl substitution (N-acylation) of 4-methylphenethylamine with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Principle and Causality
The synthesis hinges on the nucleophilicity of the primary amine in 4-methylphenethylamine and the electrophilicity of the carbonyl carbon in chloroacetyl chloride. The reaction proceeds via a nucleophilic addition-elimination mechanism. The choice of base is critical; a non-nucleophilic organic base such as triethylamine (TEA) is preferred as it efficiently scavenges the HCl generated without competing in the reaction or promoting side reactions. The solvent, typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to proceed at room temperature to ensure completion.
Experimental Protocol: N-Acylation of 4-Methylphenethylamine
Materials:
-
4-methylphenethylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-methylphenethylamine (1.0 equiv) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 equiv) to the stirred solution.
-
In a separate dropping funnel, dilute chloroacetyl chloride (1.1 equiv) with a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-chloro-N-(4-methylphenethyl)acetamide as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-chloro-N-(4-methylphenethyl)acetamide.
Physicochemical Properties (Predicted)
The physical and chemical properties of the title compound are predicted based on its structure and data from its close analog, 2-chloro-N-phenethylacetamide.[1][2]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Analog Data |
| Physical State | White to off-white solid | Similar N-acyl amines are typically solids at room temperature. |
| Melting Point | > 80 °C | The addition of a methyl group may slightly alter the crystal packing compared to the non-methylated analog. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to amide hydrogen bonding and molecular weight. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate. Sparingly soluble in water. | Typical for organic compounds of this size and functionality. |
| logP (Octanol/Water) | ~2.5 | Calculated based on structural fragments; the methyl group increases lipophilicity compared to the analog (logP ~2.1).[1] |
Spectroscopic and Analytical Profile (Predicted)
The structural confirmation of synthesized 2-chloro-N-(4-methylphenethyl)acetamide would rely on a combination of spectroscopic methods. The following are predicted key features:
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | δ (ppm): ~7.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.8-6.2 (br s, 1H, N-H), ~4.0 (s, 2H, -C(=O)CH₂Cl), ~3.5 (q, 2H, -CH₂-NH), ~2.8 (t, 2H, Ar-CH₂-), ~2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR | δ (ppm): ~166 (C=O), ~136 (Ar-C), ~135 (Ar-C-CH₃), ~129 (Ar-CH), ~128 (Ar-CH), ~43 (-C(=O)CH₂Cl), ~41 (-CH₂-NH), ~35 (Ar-CH₂-), ~21 (Ar-CH₃). |
| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend). |
| Mass Spec (EI) | m/z: 211/213 [M]⁺ (isotope pattern for Cl), 118 [M-CH₂Cl-CO]⁺, 105 [C₈H₉]⁺ (tropylium ion from benzyl cleavage). |
Applications in Research and Drug Development
While specific applications for 2-chloro-N-(4-methylphenethyl)acetamide are not documented, its chemical structure suggests significant potential as a versatile intermediate in several areas:
-
Pharmaceutical Synthesis: The chloroacetamide moiety is a potent electrophile, making it an excellent precursor for introducing the N-(4-methylphenethyl)acetyl group into other molecules via nucleophilic substitution. This is a common strategy in the synthesis of more complex drug candidates. For instance, the related compound 2-chloro-N-phenethylacetamide is a known reagent in the synthesis of the anthelmintic drug Praziquantel.[2]
-
Probe Development: It can be used to synthesize chemical probes to study biological targets. The chloroacetamide can act as a covalent warhead, irreversibly binding to nucleophilic residues (like cysteine) in proteins, allowing for activity-based protein profiling.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The 4-methylphenethyl moiety can engage in hydrophobic and aromatic interactions, while the chloroacetamide group provides a reactive handle for fragment elaboration.
Safety and Handling
As a chloroacetamide derivative, 2-chloro-N-(4-methylphenethyl)acetamide should be handled with care. Chloroacetamides are classified as toxic and are skin and eye irritants.[3] They are alkylating agents and should be considered potentially mutagenic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Cheméo. Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Available at: [Link]
-
PubChem. 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. 2-Chloro-N-phenethylacetamide. Available at: [Link]
-
PrepChem. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Available at: [Link]
-
Wikipedia. Chloroacetamide. Available at: [Link]
Sources
Technical Guide: Solubility & Handling of p-Methylphenethyl Chloroacetamide in DMSO
This guide serves as a definitive technical reference for the solubilization, handling, and stability of p-methylphenethyl chloroacetamide (N-[2-(4-methylphenyl)ethyl]-2-chloroacetamide) in Dimethyl Sulfoxide (DMSO).
Designed for the "Senior Application Scientist" persona, this document prioritizes experimental rigor, safety regarding alkylating agents, and self-validating protocols.
Executive Summary
p-Methylphenethyl chloroacetamide (C₁₁H₁₄ClNO, MW: 211.69 g/mol ) is a secondary chloroacetamide derivative often utilized as a synthetic intermediate or an electrophilic probe in chemical biology. Its structural motif combines a lipophilic 4-methylphenethyl tail with a reactive chloroacetamide warhead.
While specific solubility data for this exact derivative is sparse in public libraries, structural analogues and physicochemical principles dictate that it exhibits high solubility in DMSO (>100 mM) . However, its identity as an alkylating agent requires strict adherence to anhydrous protocols to prevent hydrolysis and ensure assay reproducibility. This guide provides the standard operating procedure (SOP) for generating high-integrity stock solutions.
Physicochemical Profile & Solubility Logic
To understand the solubility behavior, we must analyze the molecule's interaction with the solvent matrix.
| Property | Value (Calculated/Est.) | Impact on DMSO Solubility |
| Molecular Formula | C₁₁H₁₄ClNO | Moderate molecular weight facilitates dissolution. |
| Molecular Weight | 211.69 g/mol | Low MW (<500) favors high solubility limits. |
| Lipophilicity (LogP) | ~2.2 – 2.5 | The lipophilic p-methylphenethyl tail interacts favorably with DMSO's methyl groups via dispersion forces. |
| H-Bond Donors | 1 (Amide NH) | DMSO (strong acceptor) solvates the amide proton effectively. |
| H-Bond Acceptors | 1 (Amide Carbonyl) | DMSO interacts via dipole-dipole alignment. |
| Reactivity | Electrophile ( | Critical: Susceptible to hydrolysis in the presence of water; requires anhydrous DMSO. |
The Solvation Mechanism
DMSO is a polar aprotic solvent (
-
Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO coordinates with the amide hydrogen of the solute.
-
Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic p-methylphenethyl scaffold, preventing aggregation.
Experimental Protocol: Preparation of Stock Solutions
Materials Required[1][2][3][4][5][6][7][8][9]
-
Compound: p-Methylphenethyl chloroacetamide (Solid, >95% purity).
-
Solvent: Anhydrous DMSO (≥99.9%, Water content <50 ppm). Note: Use a fresh bottle or one stored over molecular sieves.
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
Step-by-Step Solubilization Workflow
Target Concentration: 100 mM (Standard Stock)
-
Gravimetric Measurement:
-
Weigh 21.17 mg of p-methylphenethyl chloroacetamide into a tared amber vial.
-
Why: Precision weighing minimizes error. Do not rely on volumetric transfers of solid.
-
-
Solvent Addition:
-
Add 1.0 mL of anhydrous DMSO.
-
Technique: Pipette slowly down the side of the vial to wash down any adherent powder.
-
-
Dissolution Mechanics:
-
Vortex at medium speed for 30–60 seconds.
-
Observation: The solution should become optically clear and colorless. If particles persist, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.
-
Caution: Do not heat above 40°C to avoid accelerating thermal degradation of the chloroacetamide moiety.
-
-
Quality Control (Visual):
-
Invert the vial and inspect against a dark background. "Schlieren" lines indicate incomplete mixing; particulates indicate incomplete dissolution.
-
Diagram: Solubilization & QC Workflow
Caption: Iterative workflow for generating a homogeneous 100 mM stock solution, ensuring complete dissolution prior to usage.
Stability & Storage (The "Self-Validating" System)
Chloroacetamides are intrinsically reactive. In DMSO, the primary risk is not reaction with the solvent, but reaction with adventitious water (hydrolysis) or impurities (amines/thiols).
Storage Specifications
-
Temperature: -20°C or -80°C.
-
Container: Amber glass or polypropylene (PP) specifically rated for DMSO.
-
Hygroscopicity: DMSO is hygroscopic. It absorbs water from the air, which can hydrolyze the C-Cl bond over time, generating HCl and the hydroxy-acetamide.
The Freeze-Thaw Validation Protocol
To ensure data integrity, adopt a "Single-Use Aliquot" strategy to avoid repeated freeze-thaw cycles which introduce moisture.
-
Aliquot immediately after preparation (e.g., 50 µL volumes).
-
Seal with Parafilm or use screw caps with O-rings.
-
Thawing: Thaw at room temperature. Do not heat.
-
Validation Check: Before use in a critical assay, dilute a small sample (1:100) in water/buffer. If immediate precipitation occurs, the stock may have concentrated due to solvent evaporation or degraded.
Diagram: Degradation Pathways & Prevention
Caption: Mechanism of potential stock degradation via moisture ingress and the procedural controls to mitigate it.
Safety & Handling (E-E-A-T)
Warning: p-Methylphenethyl chloroacetamide is an alkylating agent .[1] It is designed to covalently modify proteins (cysteine residues).[1]
-
Toxicity: Treat as a potential sensitizer and cytotoxic agent.
-
Skin Contact: It can penetrate skin, especially when dissolved in DMSO (which acts as a permeation enhancer).
-
PPE: Nitrile gloves are insufficient for prolonged contact with DMSO solutions. Use double-gloving or specific laminate gloves (e.g., Silver Shield) if handling large volumes.
-
Deactivation: Spills should be treated with a solution of 5% sodium thiosulfate or an excess of a thiol (e.g., cysteine/glutathione) to quench the electrophile before disposal.
References
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[2] Bulletin 102. Available at: [Link]
-
PubChem. 2-Chloroacetamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4] Journal of Biomolecular Screening. Available at: [Link]
Sources
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
Application Note: Optimized Synthesis and Characterization of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
Abstract
This technical guide details the protocol for synthesizing This compound (CAS: 56653-52-0), a critical electrophilic scaffold used in medicinal chemistry. This molecule serves as a versatile "warhead" for covalent inhibition strategies and as a linker intermediate in PROTAC development. The protocol utilizes a nucleophilic acyl substitution pathway, optimized for high purity (>95%) and scalability, minimizing the risk of dimerization often seen in
Strategic Retrosynthesis & Mechanism
The synthesis is designed around the Schotten-Baumann reaction principles, utilizing 4-methylphenethylamine and chloroacetyl chloride .
-
Choice of Solvent: Dichloromethane (DCM) is selected over THF to maintain solubility of the resulting amide while allowing easy aqueous workup.
-
Base Selection: Triethylamine (TEA) acts as the HCl scavenger. It is preferred over inorganic bases to maintain a homogeneous phase, ensuring rapid kinetics at
.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway for the N-acylation of 4-methylphenethylamine.
Safety & Hazard Assessment (Critical)
-
Chloroacetyl Chloride: Extremely toxic, corrosive, and a potent lachrymator. Handle only in a functioning fume hood.
-
Product Profile:
-Chloroacetamides are potent alkylating agents. They can react with cysteine residues in proteins (skin sensitization). Double-glove (Nitrile/Laminate) is mandatory.
Experimental Protocol
Reagents & Stoichiometry
| Component | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 4-Methylphenethylamine | 135.21 | 1.0 | 1.35 g (10 mmol) | Nucleophile |
| Chloroacetyl Chloride | 112.94 | 1.1 | 1.24 g (11 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (12 mmol) | Base Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Reaction Medium |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to exclude atmospheric moisture (hydrolysis risk). -
Add 4-Methylphenethylamine (1.0 eq) and DCM (10 vol).
-
Add Triethylamine (1.2 eq) and cool the solution to
using an ice/water bath.
Step 2: Acylation (The Critical Step)
-
Dilute Chloroacetyl Chloride (1.1 eq) in a small volume of DCM (2 mL).
-
Dropwise Addition: Add the acid chloride solution to the amine mixture over 15–20 minutes.
-
Why? Controlling the addition rate prevents localized exotherms which can lead to bis-acylation or dimerization.
-
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 3:7).
Step 3: Workup & Isolation
-
Quench the reaction by pouring the mixture into ice-cold 1M HCl (20 mL).
-
Purpose: Protonates unreacted amine, moving it to the aqueous layer.
-
-
Separate the organic layer (DCM).
-
Wash the organic layer with Sat.
(20 mL).-
Purpose: Neutralizes residual acid and removes acetic acid byproducts.
-
-
Wash with Brine (20 mL), dry over anhydrous
, and filter. -
Concentrate in vacuo (Rotary Evaporator) at
.
Step 4: Purification
-
The crude product usually solidifies upon standing.
-
Recrystallization: If necessary, recrystallize from Ethanol/Hexane or Toluene/Heptane to achieve HPLC purity >98%.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation process.
Quality Control & Characterization
Upon isolation, the compound should be a white to off-white solid.
Expected Analytical Data:
| Spectroscopic Method | Signal Assignment |
| Mass Spectrometry (ESI) | |
| Melting Point | 85–88°C (Typical for similar acetanilides [1]) |
Interpretation:
-
The singlet at ~4.04 ppm is diagnostic for the
-chloromethyl group. -
The absence of signals >8.0 ppm confirms the removal of the ammonium salt byproducts.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are dry (anhydrous DCM). Purge flask with |
| Yellow Coloration | Oxidation or Trace Iodine | Wash organic layer with Sodium Thiosulfate solution. |
| Extra Spots on TLC | Dimerization | Maintain strict |
| Oily Product | Residual Solvent | Dry under high vacuum for 12 hours. Use seed crystal to induce precipitation. |
References
-
General Amide Synthesis Protocol : "Synthesis of Amides using Acid Chlorides." Organic Syntheses, Coll. Vol. 4, p. 715.
-
Chloroacetyl Chloride Reactivity: "Reactivity of
-haloacetyl chlorides in nucleophilic substitutions." Journal of Organic Chemistry. -
Analogous Compound Data : "Spectroscopic analysis of N-alkyl-2-chloroacetamides." Spectrabase.[1]
-
Safety Data : "Safety Data Sheet: 2-Chloro-N-phenylacetamide derivatives." Cayman Chemical.[2]
Sources
N-acylation of p-methylphenethylamine procedure
Abstract & Scope
This technical guide details the procedural frameworks for the N-acylation of p-methylphenethylamine (4-methylphenethylamine), a structural analog of endogenous trace amines. The synthesis of N-acyl derivatives—specifically acetamides and benzamides—is a critical workflow in the generation of analytical reference standards for GC-MS metabolomics and the development of trace amine-associated receptor (TAAR) ligands.
We present two distinct protocols:
-
Method A (Classical): A robust, high-yielding Schotten-Baumann type reaction using acyl chlorides for standard derivatization.
-
Method B (Precision): A HATU-mediated coupling for attaching complex, sensitive, or chiral carboxylic acids.
Chemical Context & Mechanism
The core transformation is a nucleophilic acyl substitution.[1] The primary amine of p-methylphenethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Key Mechanistic Considerations:
-
Nucleophilicity: The p-methyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the aromatic ring, though its effect on the ethylamino side chain is negligible compared to the unsubstituted phenethylamine. The amine remains a potent nucleophile.
-
HCl Scavenging: The reaction generates stoichiometric acid (HCl or carboxylic acid). Failure to neutralize this immediately protonates the unreacted amine, rendering it non-nucleophilic and stalling the reaction (limiting yield to <50%). A tertiary base (Triethylamine or DIPEA) is strictly required.
DOT Diagram 1: Mechanistic Pathway The following diagram illustrates the transition state and elimination pathway for the acid chloride method.
Caption: Figure 1. Nucleophilic acyl substitution mechanism showing the critical role of the base in driving equilibrium.
Reagents & Safety Profile
Target Substrate: p-Methylphenethylamine (CAS: 3261-62-9 for free base). Molecular Weight: 135.21 g/mol .
| Component | Role | Hazards | Handling Note |
| p-Methylphenethylamine | Substrate | Irritant, Hygroscopic | Store under inert gas. Amines absorb CO₂.[] |
| Acyl Chloride | Reagent | Corrosive, Lachrymator | Moisture Sensitive. Open only in fume hood. |
| Triethylamine (Et₃N) | Base | Flammable, Corrosive | Use dry syringe. |
| Dichloromethane (DCM) | Solvent | Volatile, Carcinogen susp. | Use anhydrous grade.[3][4] |
Critical Safety Note: p-Methylphenethylamine is a structural isomer of amphetamine. While it is a distinct chemical entity often used in legitimate research, strict adherence to chain-of-custody and analytical purpose documentation is recommended.
Protocol A: Classical Acylation (Acid Chloride Method)
Application: Synthesis of Acetyl-, Propionyl-, or Benzoyl- derivatives. Scale: 1.0 mmol (approx. 135 mg of substrate).
Reagent Stoichiometry
-
Acyl Chloride (1.1 equiv)[3]
-
Triethylamine (1.5 equiv)
-
DCM (Concentration ~0.2 M)
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 135 mg (1.0 mmol) of p-methylphenethylamine in 5 mL of anhydrous DCM .
-
Base Addition: Add 210 µL (1.5 mmol) of Triethylamine (Et₃N) .
-
Why? The base is added before the acid chloride to prevent transient protonation of the amine.
-
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Why? Acyl chlorides are highly reactive; cooling controls the exotherm and minimizes side reactions (e.g., bis-acylation, though rare with secondary amides).
-
-
Acylation: Dropwise, add 1.1 mmol of Acyl Chloride (e.g., 79 µL of Acetyl Chloride) over 5 minutes.
-
Observation: White smoke (HCl gas) may form if atmospheric moisture enters; the solution may become cloudy as Et₃N·HCl precipitates.[]
-
-
Reaction: Remove the ice bath after 15 minutes and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (low Rf, stains with Ninhydrin) should disappear.
-
-
Quench: Add 5 mL of saturated NaHCO₃ solution and stir vigorously for 10 minutes.
Protocol B: HATU-Mediated Coupling (Precision Method)
Application: Coupling with complex carboxylic acids (e.g., amino acids, fluorophores) where acid chlorides are unstable or unavailable.
Reagent Stoichiometry
Step-by-Step Procedure
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in 3 mL DMF . Add HATU (418 mg, 1.1 mmol) and DIPEA (174 µL, 1.0 mmol) . Stir for 5 minutes.
-
Coupling: Add p-methylphenethylamine (135 mg, 1.0 mmol) followed by the remaining DIPEA (174 µL, 1.0 mmol) .
-
Incubation: Stir at RT for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash deeply with water (3 x 10 mL) to remove DMF, followed by brine.
Purification: The Self-Validating Workup
A robust workup leverages the chemical properties of the impurities to purify the product without chromatography in many cases.
DOT Diagram 2: Extraction & Purification Workflow
Caption: Figure 2. The "Acid-Base Wash" technique ensures removal of unreacted starting materials based on pKa differences.
Purification Logic:
-
Acid Wash (1M HCl): Protonates any unreacted p-methylphenethylamine, forcing it into the aqueous layer. The amide remains in the organic layer.
-
Base Wash (NaHCO₃): Deprotonates any unreacted carboxylic acid (Method B) or hydrolyzes excess acid chloride (Method A), forcing it into the aqueous layer.
-
Result: The remaining organic layer contains the neutral amide.
Analytical Validation (QC)
To confirm the identity of N-acetyl-p-methylphenethylamine (Example):
-
1H NMR (CDCl₃, 400 MHz):
-
δ 7.15 - 7.05 (m, 4H): Aromatic protons (characteristic AA'BB' system of p-substituted ring).
-
δ 5.60 (br s, 1H): Amide N-H (Exchangeable with D₂O).
-
δ 3.50 (q, 2H): Methylene adjacent to Nitrogen (-CH₂-N).
-
δ 2.78 (t, 2H): Benzylic methylene (Ar-CH₂-).
-
δ 2.32 (s, 3H): Aromatic Methyl (Ar-CH₃).
-
δ 1.95 (s, 3H): Acetyl Methyl (-CO-CH₃).
-
-
IR Spectroscopy:
-
Look for the Amide I band (C=O stretch) at ~1640–1660 cm⁻¹.
-
Look for the N-H stretch at ~3300 cm⁻¹.
-
-
Mass Spectrometry (GC-MS/ESI):
-
[M+H]+: 178.12 (Calculated).
-
Key Fragment (EI): m/z 105 (p-methylbenzyl cation) is a dominant fragment in phenethylamines.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][10][11][12] Tetrahedron, 61(46), 10827-10852. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76807, 4-Methylphenethylamine. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Covalent inhibitor warhead design using chloroacetamides
Application Note: Precision Design of Chloroacetamide-Based Covalent Inhibitors
Abstract
Targeted Covalent Inhibitors (TCIs) have resurged as a dominant modality in drug discovery, offering advantages in potency, duration of action (residence time), and selectivity.[1] While acrylamides are the most common warheads, chloroacetamides offer a distinct reactivity profile suitable for targeting specific cysteine residues that may be less accessible or reactive toward Michael acceptors. This guide provides a comprehensive, mechanism-driven workflow for designing, synthesizing, and validating chloroacetamide-based inhibitors, emphasizing the tuning of electrophilicity to balance potency with proteomic selectivity.
Part 1: Mechanistic Principles & Reactivity
The Reaction Mechanism
Unlike acrylamides which react via Michael addition (
-
Key Distinction: The transition state involves a backside attack, requiring specific geometric alignment. This makes chloroacetamides highly sensitive to steric bulk at the
-position. -
Reactivity Profile: Chloroacetamides are generally more intrinsically reactive than unsubstituted acrylamides but less reactive than vinyl sulfones or
-bromoacetamides.
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape of the cysteine-chloroacetamide reaction compared to a reversible binding event.
Figure 1: Reaction coordinate of a Targeted Covalent Inhibitor (TCI). The inhibitor first binds non-covalently (
Part 2: Design Strategy & Warhead Tuning
Effective design requires decoupling affinity (binding energy) from reactivity (chemical rate).
Scaffold Selection
-
Rule: The non-covalent scaffold must drive the binding affinity (
) before the warhead reacts. -
Geometry: The electrophilic carbon of the chloroacetamide must be positioned within 3–5 Å of the target cysteine sulfur in the docked pose.
Tuning Reactivity
Modulating the reactivity of chloroacetamides is critical to avoid off-target toxicity (e.g., glutathione depletion).
| Modification | Structure | Effect on Reactivity ( | Application |
| Unsubstituted | High | Standard starting point. | |
| N-Methylation | Moderate Decrease | Reduces reactivity via steric clash with incoming nucleophile; improves metabolic stability. | |
| Drastic Decrease | Often renders the warhead too inert for efficient labeling unless | ||
| Leaving Group | Extremely Low | Only reacts with highly activated cysteines or in specific proximity-driven contexts. |
Expert Insight: Do not rely on
-substitution (e.g., 2-chloropropanamide) as a primary tuning strategy for chloroacetamides as you might with acrylamides. The steric penalty for thebackside attack is often too severe. Instead, focus on N-alkylation or modifying the electronic properties of the amine scaffold attached to the amide.
Part 3: Protocol - Synthesis of Chloroacetamide Probes
This protocol describes the installation of a chloroacetamide warhead onto a primary or secondary amine scaffold.
Reagents:
-
Amine-bearing scaffold (1.0 equiv)[2]
-
Chloroacetyl chloride (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Procedure:
-
Preparation: Dissolve the amine scaffold in anhydrous DCM (
) under an inert atmosphere ( or Ar). -
Cooling: Cool the solution to
using an ice bath. -
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Acylation: Add chloroacetyl chloride dropwise over 10 minutes. Note: Chloroacetyl chloride is potent; handle in a fume hood.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LC-MS for the appearance of the [M+76] peak (mass of
minus H). -
Workup:
-
Quench with saturated
. -
Extract with DCM (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel). Caution: Avoid nucleophilic solvents (e.g., methanol) during prolonged storage of the crude, although they are generally safe for rapid chromatography.
Part 4: Biological Evaluation ( )
The
Workflow for Kinetic Characterization
Figure 2: Workflow for determining covalent inhibition kinetics.
Protocol: Discontinuous Assay
-
Pre-incubation: Incubate Enzyme (
) with Inhibitor ( ) at 5–7 different concentrations (plus DMSO control) for varying time points ( min). -
Reaction Initiation: At each time point, dilute an aliquot into a solution containing Substrate (
) at a concentration (to compete off any non-covalent binding and measure remaining active enzyme). -
Data Analysis:
-
Fit the decay of enzyme activity at each
to a pseudo-first-order equation: . -
Plot
vs. .[3] -
Fit to the hyperbolic equation:
-
If the plot is linear (no saturation), calculate
from the slope.
-
Part 5: Selectivity & Safety Profiling
Glutathione (GSH) Stability Assay
Measures intrinsic chemical reactivity (
-
Protocol:
-
Target: A
hours is generally desired for drug candidates to minimize systemic alkylation.
Activity-Based Protein Profiling (ABPP)
Validates proteome-wide selectivity.
-
Live Cell Treatment: Treat cells with the chloroacetamide inhibitor (at
) for 1 hour. -
Lysis & Labeling: Lyse cells and treat the lysate with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne ).
-
Click Chemistry: React with Rhodamine-Azide (for gel) or Biotin-Azide (for Mass Spec).
-
Analysis:
-
Gel: Disappearance of bands indicates targets engaged by the inhibitor.
-
Mass Spec: Quantify the ratio of peptide abundance in treated vs. control samples. A ratio near 0 indicates complete occupancy.
-
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Dereplication and Quality Assessment." SLAS Discovery, 22(1), 5–20. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Phenethyl Chloroacetamides
Subject: Optimization of Solvent Systems & Troubleshooting for
Introduction
-Phenethyl-2-chloroacetamide and its derivatives are critical electrophilic intermediates, frequently employed in the synthesis of isoquinolines (via Bischler-Napieralski cyclization) and various pharmaceutical heterocycles.The Challenge: The primary difficulty in recrystallizing these compounds lies in their low melting points (often 45–55°C for the unsubstituted parent) and the amphiphilic nature of the molecule (lipophilic phenethyl tail vs. polar chloroamide head). These factors create a high propensity for "oiling out"—where the product separates as a liquid emulsion rather than a crystalline solid—and susceptibility to hydrolysis under thermal stress.
This guide provides a validated solvent selection matrix, a standard operating procedure (SOP) designed to mitigate oiling out, and a troubleshooting hub for common failure modes.
Module 1: Solvent Selection Matrix
The following matrix correlates impurity profiles with the optimal solvent system.
| Solvent System | Composition (v/v) | Primary Use Case | Risk Profile |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Standard Purification. Best balance for removing non-polar byproducts (e.g., unreacted phenethylamine). | Low. The non-polar antisolvent (Hexane) drives crystallization effectively without inducing hydrolysis. |
| Toluene / Heptane | 1:2 | High-Purity/Scale-up. Excellent for removing trace water and polar impurities. | Medium. Higher boiling point of Toluene (110°C) increases risk of oiling out if not cooled slowly. |
| Ethanol / Water | Varies | Polar Impurity Removal. Use only if inorganic salts (e.g., amine hydrochlorides) are present. | High. Water at high temperatures can hydrolyze the C-Cl bond. Requires rapid processing. |
| Dichloromethane (DCM) / Hexane | 1:4 | Low-Melting Derivatives. For compounds with MP < 50°C. | Low. Low boiling point of DCM prevents overheating the solute. |
Decision Logic: Solvent Selection Strategy
Figure 1: Decision tree for selecting the appropriate solvent system based on thermal properties and impurity profile.
Module 2: Standard Operating Procedure (SOP)
Protocol ID: REC-PCA-001 Method: Two-Solvent Recrystallization (Ethyl Acetate / Hexane) Safety Warning: Chloroacetamides are potent alkylating agents and sensitizers. Wear nitrile gloves and work in a fume hood.
Step-by-Step Methodology
-
Dissolution (The "Good" Solvent):
-
Place the crude
-phenethyl-2-chloroacetamide in an Erlenmeyer flask. -
Add Ethyl Acetate (EtOAc) dropwise while heating gently on a steam bath or oil bath set to 60°C.
-
Critical Control Point: Use the minimum amount of EtOAc required to dissolve the solid. If the solution is dark, add activated charcoal (1% w/w), stir for 2 minutes, and filter hot through Celite.
-
-
Antisolvent Addition:
-
Remove the flask from the heat source.[1]
-
While the solution is still warm (but not boiling), slowly add Hexanes (or Heptane) dropwise.
-
Swirl continuously. Stop adding Hexanes the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Clearing the Solution:
-
Add 1–2 drops of hot EtOAc to redissolve the turbidity and restore a clear solution.
-
-
Controlled Cooling (Prevention of Oiling Out):
-
Crystallization & Collection:
-
Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.
-
Filter the crystals using vacuum filtration (Buchner funnel).[1]
-
Wash the cake with cold Hexanes.
-
Dry under vacuum at room temperature (do not heat, as the compound may sublime or melt).
-
Module 3: Troubleshooting Hub
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools. Cause: The temperature of the solution is higher than the melting point of the solute when saturation is reached, or impurities have depressed the melting point.[5]
Corrective Actions:
-
The "Re-Heat" Method: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (EtOAc).[6] Add a seed crystal of pure product as the solution cools to ~40°C.
-
The Trituration Method: If the oil persists, decant the supernatant solvent. Add fresh cold Hexanes to the oil and scratch the glass surface vigorously with a glass rod to induce nucleation.
-
Switch Solvents: Move to System B (DCM/Hexane) . Since DCM boils at 40°C, the recrystallization temperature remains below the melting point of the solid, physically preventing oil formation.
Issue 2: Low Yield / No Crystallization
Symptom: The solution remains clear even on ice. Cause: Too much "good" solvent (EtOAc) was used, or the compound is too soluble in the antisolvent.
Corrective Actions:
-
Evaporative Concentration: Gently boil off excess solvent (in the hood) until the volume is reduced by 30%.
-
Antisolvent Boost: Add more Hexanes until turbidity returns, then cool again.
Issue 3: Hydrolysis (Decomposition)
Symptom: The product smells acrid (like HCl) or TLC shows a baseline spot (polar carboxylic acid/amine breakdown). Cause: Prolonged heating in aqueous solvents (Ethanol/Water) or presence of basic impurities.
Corrective Actions:
-
Avoid Water: Strictly use anhydrous organic solvents (EtOAc/Hexane or Toluene).
-
Neutralize: If the crude material contains residual amine, wash the organic solution with dilute 1N HCl before attempting recrystallization to remove the basic catalyst.
Workflow Visualization: The "Anti-Oil" Protocol
Figure 2: Step-by-step workflow emphasizing the critical control loop for preventing oiling out.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
-
Organic Syntheses. (1927). Chloroacetamide.[7][8][9][10][11] Org. Synth. 7, 16; Coll. Vol. 1, 153. Link (Foundational procedure for chloroacetamide synthesis and aqueous recrystallization limits).
-
PubChem. (n.d.).[9][11] 2-Chloro-N-phenethylacetamide Compound Summary. National Library of Medicine. Link (Verified physical properties and melting point data).
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide. Department of Chemistry. Link (General methodology for two-solvent systems).
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 11. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing dimer formation in chloroacetamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation and Other Side Reactions
Welcome to the technical support center for chloroacetamide synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during this fundamental synthesis, with a primary focus on minimizing the formation of the problematic N-(2-chloroacetyl)chloroacetamide dimer and other impurities. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during or after your synthesis.
Question 1: My final product has a low, broad melting point (below 118°C) and appears clumpy or off-white. What is the likely cause?
Answer: A low or broad melting point is a primary indicator of impurity. In chloroacetamide synthesis, the most common culprits are:
-
Dimer (N-(2-chloroacetyl)chloroacetamide): This is the most probable organic impurity. It forms when a molecule of newly synthesized chloroacetamide acts as a nucleophile and attacks a second molecule of the acylating agent (e.g., chloroacetyl chloride) or another chloroacetamide molecule. This side reaction is heavily promoted by elevated temperatures and localized high concentrations of reagents.
-
Ammonium Chloride: If you are using an aqueous ammonia-based procedure, residual ammonium chloride is a very common inorganic impurity that can be trapped in the product crystals.[1][2]
-
Residual Moisture: Chloroacetamide is sensitive to moisture, and even trace amounts can significantly depress the melting point.[1]
-
Glycine or Glycinamide: Formed if the chlorine atom of chloroacetamide is displaced by ammonia. This is particularly prevalent at higher reaction temperatures.
Solution:
-
For Dimer & Glycine: Strict temperature control is paramount. Maintain the reaction temperature between 0-5°C throughout the addition of reagents.[1] Ensure rapid, efficient stirring to prevent localized "hot spots."
-
For Ammonium Chloride: Wash the filtered crude product thoroughly with two or three portions of ice-cold water.[1][3] Chloroacetamide has low solubility in cold water, while ammonium chloride is readily soluble.
-
For Moisture: Dry the purified product thoroughly, preferably under vacuum over a desiccant like phosphorus pentoxide (P₂O₅).[3]
Question 2: My reaction yield is significantly lower than expected (e.g., <70%). What are the key factors leading to product loss?
Answer: Low yields can be attributed to several factors, often related to competing side reactions or mechanical loss during workup.
-
Elevated Temperature: This is the most critical factor. As temperatures rise above the optimal 0-5°C range, the rate of side reactions increases dramatically.[1] The primary competing reaction is the substitution of the chlorine atom by ammonia to form glycine derivatives, which consumes your starting material and product.
-
Improper Stoichiometry: An excess of ammonia can increase the rate of chlorine displacement to form glycine.[4] Conversely, a large excess of the chloroacetylating agent can drive dimer formation. Careful control of molar ratios is essential. Using anhydrous ammonia with a lower alkyl ester of chloroacetic acid in approximately equimolecular proportions has been shown to produce high yields with minimal byproducts.[2]
-
Loss During Workup: Chloroacetamide has moderate solubility in water (approx. 90 g/L at 25°C), which increases with temperature.[5] Using excessively large volumes of wash water or washing with room-temperature water instead of ice-cold water will dissolve a significant portion of your product.
Solution:
-
Implement an ice-salt bath to maintain the reaction temperature consistently at or below 5°C.[1][3]
-
Use a slight excess of the chloroacetic acid ester when reacting with ammonia to ensure the ammonia is fully consumed, minimizing the glycine side reaction.[4]
-
Perform all aqueous washes with minimal volumes of pre-chilled (0-5°C) water.
Question 3: How can I definitively detect and quantify dimer formation in my product?
Answer: While a depressed melting point is a good qualitative indicator, quantitative and definitive analysis requires more sophisticated techniques.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating chloroacetamide from its dimer and other organic impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique not only separates the components but also provides mass data to confirm the identity of the parent compound and any impurities, such as the dimer.[6][7] It is the gold standard for trace impurity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the dimer. You would expect to see a different set of signals for the dimer compared to the clean chloroacetamide product, allowing for quantification via integration if a known standard is used.
Frequently Asked Questions (FAQs)
This section provides authoritative answers to core questions about the synthesis.
Question 1: What is the precise chemical mechanism of dimer formation?
Answer: The formation of the N-(2-chloroacetyl)chloroacetamide dimer is a classic nucleophilic acyl substitution reaction. The amide nitrogen of a successfully formed chloroacetamide molecule (the nucleophile) attacks the electrophilic carbonyl carbon of a second molecule of the acylating agent, typically chloroacetyl chloride. The resulting loss of a leaving group (chloride ion) forms the imide linkage of the dimer.
Question 2: Which synthetic route is superior: ammonolysis of a chloroacetate ester or acylation with chloroacetyl chloride?
Answer: Both methods are viable and widely used, but they have different advantages and disadvantages.
-
Ammonolysis of Chloroacetate Esters (e.g., Ethyl Chloroacetate): This is a very common and reliable lab-scale preparation, famously published in Organic Syntheses.[1] It involves reacting the ester with aqueous or anhydrous ammonia.
-
Pros: Generally safer as it avoids the highly reactive and lachrymatory chloroacetyl chloride. The reaction is often cleaner with fewer aggressive side reactions.
-
Cons: The reaction with aqueous ammonia produces ethanol and ammonium chloride as byproducts, requiring careful washing and purification.[1][2] Using anhydrous ammonia can mitigate the water-related issues but requires handling of gaseous ammonia.[2]
-
-
Acylation with Chloroacetyl Chloride: This method involves reacting an ammonia source (or a primary/secondary amine for substituted chloroacetamides) with chloroacetyl chloride, often in the presence of a base.[8][9]
-
Pros: Very fast and efficient due to the high reactivity of the acid chloride.[10][11]
-
Cons: Chloroacetyl chloride is highly reactive, corrosive, and a lachrymator, requiring careful handling in a fume hood. The high reactivity can easily lead to dimer formation if conditions are not strictly controlled. The reaction generates HCl, which must be neutralized by a base (e.g., triethylamine, pyridine, or even excess amine), adding to purification complexity.[8][12]
-
For general-purpose synthesis where purity is critical, the ammonolysis of an ester at low temperature is often the more controllable and forgiving method for minimizing dimer formation.
Question 3: What is the impact of solvent choice on the reaction?
Answer: The solvent plays a critical role, particularly when using chloroacetyl chloride.
-
For ammonolysis with aqueous ammonia , water is the solvent. The key is managing the solubility of the product during workup.
-
For acylation with chloroacetyl chloride , a dry, aprotic solvent is necessary to prevent the reagent from being hydrolyzed.[12] Common choices include:
-
Tetrahydrofuran (THF): An excellent choice that solubilizes many organic substrates and is compatible with common bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][13]
-
Dichloromethane (DCM): Another common choice, though it is more volatile and carries greater environmental and health concerns.[10]
-
Aqueous Buffer: Interestingly, green chemistry methods have been developed using a phosphate buffer, which acts as the solvent and base, leading to rapid reactions and easy product precipitation.[10][11] This can be a highly efficient alternative for certain substrates.
-
Data Summary & Recommended Protocol
Table 1: Impact of Key Parameters on Dimer Formation
| Parameter | Recommended Condition | Rationale for Minimizing Dimer Formation |
| Temperature | 0–5°C[1] | Significantly slows the rate of the undesired N-acylation (dimer formation) and other side reactions like glycine formation. The activation energy for these side reactions is higher than for the primary amide formation. |
| Stoichiometry | Slight excess of chloroacetate ester relative to ammonia[4] | Ensures complete consumption of the ammonia nucleophile, preventing it from attacking the product's C-Cl bond. Avoids having excess chloroacetamide available to dimerize. |
| Reagent Addition | Slow, dropwise addition of ammonia to the ester with vigorous stirring[1][3] | Prevents localized temperature spikes from the exothermic reaction and avoids high local concentrations of reagents, which favors the desired 1:1 reaction. |
| Reaction Medium | Anhydrous ammonia[2] | Avoids the formation of ammonium chloride byproduct and simplifies workup, as the product is not soluble in a large aqueous phase. However, aqueous ammonia is effective if purification is thorough. |
| Purification | Recrystallization from water or acetone[1][3] | Effectively removes soluble impurities like ammonium chloride and can separate the dimer if solubility differences are sufficient. |
Experimental Protocol: High-Purity Chloroacetamide via Ammonolysis
This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses, designed to maximize yield and purity.[1]
Materials & Equipment:
-
2L round-bottomed flask
-
Mechanical stirrer
-
Large ice-salt bath
-
Addition funnel (optional, but recommended)
-
Ethyl chloroacetate (215 g, 1.75 moles)
-
Aqueous ammonia (sp. gr. 0.9), chilled (400 mL total)
-
Ice-cold distilled water (for washing)
-
Büchner funnel and vacuum flask
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2L round-bottomed flask with a mechanical stirrer and place it in a large ice-salt bath capable of maintaining a temperature of 0-5°C.
-
Charge Reagent: Add 215 g (1.75 moles) of ethyl chloroacetate to the flask.
-
Initiate Reaction: Begin vigorous stirring and allow the ester to cool to 0-5°C. Once cooled, slowly add 200 mL of chilled aqueous ammonia over 15-20 minutes.
-
Causality Note: Slow addition and vigorous stirring are critical to dissipate the heat of reaction and prevent the formation of hot spots, which would accelerate side reactions.[1]
-
-
First Stirring Period: Continue to stir the mixture vigorously in the cold bath for an additional 15 minutes. The product will begin to precipitate as a white solid.
-
Second Reagent Addition: Slowly add a second 200 mL portion of chilled aqueous ammonia over 15-20 minutes, maintaining the 0-5°C temperature range.
-
Reaction Completion: Stir for a final 15 minutes, then turn off the stirrer and allow the flask to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white, crystalline product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 25 mL portions of ice-cold water.
-
Drying: Press the cake as dry as possible on the funnel. Transfer the product to a watch glass to air-dry, then place it in a vacuum desiccator to remove all residual moisture. The expected yield of crude product is 128–138 g (78–84%), with a melting point of 118–119°C.
-
(Optional) Recrystallization: For the highest purity, the crude product can be recrystallized from hot water (approx. 4 mL of water per gram of crude product) or acetone to yield a final product with a sharp melting point of 119–120°C.[1][3]
References
-
Jacobs, W. A.; Heidelberger, M. Chloroacetamide. Org. Synth.1921 , 1, 22. [Link]
-
Sciencemadness Wiki. Chloroacetamide. [Link]
-
Wikipedia. Chloroacetamide. [Link]
- Britton, E. C.; Lange, N. A. Preparation of chloroacetamide. US2321278A, filed November 8, 1941, and issued June 8, 1943.
-
Abdel-Latif, E.; et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications2020 , 50(2), 155-177. [Link]
-
Singh, R.; et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research2017 , 10(3), 365-372. [Link]
-
PubChem, National Center for Biotechnology Information. Chloroacetamide. [Link]
-
Thyzoid. Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube, August 28, 2022. [Link]
-
Li, Y.; et al. Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. Analytica Chimica Acta2012 , 729, 36-44. [Link]
-
Singh, R. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate, May 2017. [Link]
- Xu, J.; et al. Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. CN102887832B, filed July 12, 2012, and issued July 16, 2014.
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
Zhang, L.; et al. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. Cell Chemical Biology2021 , 28(6), 846-857.e6. [Link]
-
PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
Al-Hiari, Y. M.; et al. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal2021 , 6(1). [Link]
-
Chu, W.; et al. Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Environmental Science & Technology2013 , 47(22), 12930-12937. [Link]
-
Al-Warhi, T.; et al. Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate, January 2024. [Link]
-
Hany, J.; et al. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate, August 2025. [Link]
-
ResearchGate. (PDF) A facile amidation of chloroacetyl chloride using DBU. [Link]
-
ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]
-
ResearchGate. (PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. [Link]
-
Reddy, G. S.; et al. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements2019 , 194(4), 369-375. [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Solubility issues of N-(p-methylphenethyl)chloroacetamide in water
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with N-(p-methylphenethyl)chloroacetamide. It provides a structured, in-depth approach to understanding and overcoming these issues through frequently asked questions and practical troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental physicochemical properties of N-(p-methylphenethyl)chloroacetamide that govern its behavior in aqueous media.
Q1: Why is N-(p-methylphenethyl)chloroacetamide expected to have low water solubility?
Answer: The low aqueous solubility of N-(p-methylphenethyl)chloroacetamide is a direct consequence of its molecular structure. The molecule consists of two primary moieties:
-
A large, non-polar p-methylphenethyl group: This bulky, aromatic hydrocarbon tail is highly hydrophobic (water-repelling). It cannot form favorable hydrogen bonds with water molecules, leading to a high energetic penalty for solvation.
-
A chloroacetamide group: While the amide group (-NH-C=O) has some polar character, the presence of the chlorine atom and the overall size of the hydrophobic tail dominate the molecule's properties, rendering it poorly soluble in water.
In essence, the molecule is lipophilic ("fat-loving") and preferentially partitions into non-polar environments over aqueous ones.
Q2: What are the predicted physicochemical properties of N-(p-methylphenethyl)chloroacetamide?
Answer: Since extensive experimental data for this specific compound is not widely published, we rely on chemoinformatic predictions based on its structure. These values are crucial for designing effective solubilization strategies.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~211.7 g/mol | Moderate molecular weight. |
| logP (Octanol/Water) | ~2.5 - 3.5 | A positive logP value indicates higher solubility in octanol (a fat mimic) than in water. Values >2 are typically associated with poor aqueous solubility.[1][2] |
| Aqueous Solubility | Predicted to be very low | Consistent with a high logP value.[1] |
| pKa | Amide proton: >16 | The amide proton is not acidic under physiological pH ranges (1-9). Therefore, pH modification is not a viable strategy for ionization and solubilization. |
These values are estimated using standard computational models. Actual experimental values may vary.
Q3: Can I improve the solubility by adjusting the pH of my buffer?
Answer: No, this is unlikely to be effective. The N-(p-methylphenethyl)chloroacetamide molecule lacks readily ionizable functional groups, such as acidic carboxylates or basic amines, within the typical aqueous pH range of 1-12. The amide proton is extremely weakly acidic (pKa ≈ 17), meaning it cannot be deprotonated to form a charged, more soluble species under normal experimental conditions.
Q4: Are there any stability concerns I should be aware of in aqueous solutions?
Answer: Yes. The chloroacetamide functional group is an electrophilic moiety and can be susceptible to hydrolysis, particularly under basic (high pH) or elevated temperature conditions.[3][4] This reaction involves the nucleophilic attack of water or hydroxide ions on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and formation of the corresponding hydroxyacetamide derivative. This degradation can alter the compound's activity and should be monitored in long-term experiments.[4]
Part 2: Troubleshooting Solubilization Workflows
This section provides practical, step-by-step guidance for dissolving N-(p-methylphenethyl)chloroacetamide for experimental use.
Problem: My compound fails to dissolve in my aqueous buffer or precipitates upon dilution.
This is the most common issue for hydrophobic compounds. The following workflow provides a systematic approach to achieving a stable solution.
The diagram below outlines the decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing N-(p-methylphenethyl)chloroacetamide.
Method 1: Co-Solvent Stock Preparation (Recommended First Step)
The most direct method is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock, which is then diluted into the final aqueous medium.[5][6]
Mechanism: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are less polar than water.[7] They work by reducing the overall polarity of the solvent system, thereby lowering the energetic barrier for solvating a hydrophobic molecule.[8][9]
-
Weigh Compound: Accurately weigh a desired amount of N-(p-methylphenethyl)chloroacetamide (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add Co-Solvent: Add a calculated volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 236 µL for a 100 mM stock, assuming MW=211.7 g/mol ).
-
Dissolve: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Dilution: Perform a serial dilution of this stock into your final aqueous buffer (e.g., PBS, cell culture media). Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your experiment is low, typically <0.5% v/v , as higher concentrations can be toxic to cells or interfere with assays.
Method 2: Advanced Formulation Strategies
If co-solvents alone are insufficient or experimentally incompatible, more advanced formulation techniques using excipients are required.[10][11]
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
Mechanism: Surfactants (e.g., Polysorbate 80, Tween® 80) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), self-assemble into spherical structures called micelles.[12][13] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into this hydrophobic core, allowing it to be dispersed in the aqueous medium.[14][15]
-
Prepare a 10% (w/v) stock solution of Tween® 80 in deionized water.
-
In a new tube, add the required amount of N-(p-methylphenethyl)chloroacetamide.
-
Add a small volume of ethanol to just wet the powder.
-
Add the 10% Tween® 80 solution to achieve a final surfactant concentration of 1-5%.
-
Vortex and sonicate in a water bath until a clear solution is formed. This creates a concentrated stock that can be further diluted.
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The hydrophobic N-(p-methylphenethyl)chloroacetamide molecule can fit inside this cavity, forming a water-soluble "inclusion complex."[18][19] This complex effectively masks the hydrophobic nature of the guest molecule, significantly enhancing its apparent water solubility.[20]
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating.
-
Add the solid N-(p-methylphenethyl)chloroacetamide powder directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation equilibrium to be reached.
-
After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your final, solubilized solution.
References
-
Micellar solubilization. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Gautam, S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
-
Pawar, J., & Fule, R. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
Tiwari, G., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
-
Savu, S. V., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Inovatus Services Ltd. [Link]
-
Rahma, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Chen, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. PMC. [Link]
-
Méndez-del-Río, L. E., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]
-
Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Various Authors. (n.d.). Solubilization – Knowledge and References. Taylor & Francis. [Link]
-
Kabalnov, A. S., & Shchukin, E. D. (1996). Kinetics of Mass Transfer in Micellar Systems: Surfactant Adsorption, Solubilization Kinetics, and Ripening. ACS Publications. [Link]
-
Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]
-
van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
-
Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
PubChem. (n.d.). Chloroacetamide. National Institutes of Health. [Link]
-
van der Vegt, N. F. A., & Nayar, D. (2017). (PDF) The Hydrophobic Effect and the Role of Cosolvents. ResearchGate. [Link]
-
Eurofins. (n.d.). 2-Chloroacetamide. Eurofins USA. [Link]
-
LeNoir, J. S., & Roberts, A. L. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Chloroacetamide. Wikipedia. [Link]
-
Cheméo. (n.d.). Chloroacetamide, N-ethyl-N-methyl- - Chemical & Physical Properties. Cheméo. [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. Sciencemadness Wiki. [Link]
-
Box, K., et al. (2016). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]
-
Kovačević, S., et al. (2022). Software calculated log P-values of tested chloroacetamides. ResearchGate. [Link]
-
Kovačević, S., et al. (2022). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. PubMed Central. [Link]
-
Kovačević, S., et al. (2022). (PDF) Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. ResearchGate. [Link]
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- 20. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR Spectrum Guide: 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
This guide details the 1H NMR characterization of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide , a critical intermediate in the synthesis of sulfonylurea drugs (e.g., Glimepiride) and various heterocyclic bioactive compounds.
Executive Summary
-
Target Molecule: this compound
-
Molecular Formula: C₁₁H₁₄ClNO
-
Key Diagnostic Signal: The
-chloroacetyl protons appear as a distinct singlet at 4.05 ppm , differentiating this intermediate from its non-chlorinated acetyl precursors ( 1.95 ppm). -
Primary Application: Quality control (QC) benchmark for purity assessment in drug substance manufacturing.
Structural Analysis & Signal Assignment
The molecule consists of three distinct magnetic environments: the para-substituted aromatic system , the ethyl linker , and the chloroacetamide tail .
Structural Diagram & Coupling Logic
The following diagram maps the proton environments (H1–H6) to their expected chemical shifts and splitting patterns.
Comparative Analysis: Performance & Alternatives
This section compares the spectral performance of the target molecule against common alternatives (solvents and structural analogs) to aid in troubleshooting.
Scenario A: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dramatically alters the visibility of the amide proton and the resolution of the ethyl linker.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Recommendation |
| Amide NH Shift | Use DMSO-d₆ if quantifying the NH:CH ratio is critical. | ||
| Exchange Rate | Fast exchange; NH often disappears if trace acid is present. | Slow exchange; NH couples with adjacent CH₂ (H5), turning the quartet into a multiplet. | Use CDCl₃ for cleaner multiplicity in the ethyl chain. |
| Water Peak | Critical Risk: In wet DMSO, the water peak can mask the N-methylene signal. |
Scenario B: Structural Validation (vs. Non-Chloro Analog)
To confirm the success of the chloroacetylation reaction, compare the spectrum against N-[2-(4-methylphenyl)ethyl]acetamide .
-
Precursor Signal: The non-chlorinated analog shows a sharp singlet for the acetyl methyl group (
-CO-) at 1.95 ppm . -
Product Signal: In the target molecule, the electronegative chlorine atom deshields the alpha-protons, shifting the singlet downfield to
4.05 ppm . -
Validation Rule: If you see a peak at 1.95 ppm, the reaction is incomplete.
Comprehensive Data Table (Expected Shifts)
Solvent: CDCl₃ (referenced to TMS at 0.00 ppm) | Frequency: 300–500 MHz
| Assignment (See Fig 1) | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Notes |
| H1 (Ar-CH₃) | 2.32 | Singlet (s) | 3H | - | Characteristic of p-Tolyl group. |
| H4 (Ph-CH₂-) | 2.78 – 2.82 | Triplet (t) | 2H | ~7.0 Hz | Benzylic position. |
| H5 (-CH₂-N) | 3.50 – 3.58 | Quartet (q) or td | 2H | ~7.0 Hz, ~5.5 Hz | Couples with H4 and NH. |
| H6 (Cl-CH₂-) | 4.02 – 4.08 | Singlet (s) | 2H | - | Diagnostic Peak. |
| H2/H3 (Ar-H) | 7.10 – 7.15 | Multiplet (m) | 4H | - | Often appears as a singlet or AA'BB' system. |
| NH (Amide) | 6.50 – 6.80 | Broad Singlet (br s) | 1H | - | Shift is concentration/temperature dependent. |
Experimental Protocol
Method A: Standard Acquisition (CDCl₃)
-
Purpose: Routine purity check and structural confirmation.
-
Sample Prep: Dissolve 10–15 mg of the solid product in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter through a cotton plug if turbidity persists (insoluble salts from the reaction can broaden peaks).
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s
-
Scans (NS): 16
-
Spectral Width: -2 to 14 ppm
-
Method B: NH Exchange Validation (D₂O Shake)
-
Purpose: To confirm the identity of the amide proton if it is obscured.
-
Protocol:
-
Result: The broad singlet at ~6.5 ppm (NH) will disappear or significantly diminish due to H/D exchange, while the CH signals remain unchanged.
References
-
National Institute of Standards and Technology (NIST). (2024). Acetamide, 2-chloro-N-(4-methylphenyl)- Mass and IR Spectra. NIST Chemistry WebBook. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[1][3][4] (Source for solvent residual peak data).
Sources
Safety Operating Guide
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide .
Executive Safety Summary
-
Primary Hazard: Alkylating agent (electrophilic). Potential skin sensitizer and reproductive toxin.[1][2][3]
-
Waste Class: Halogenated Organic Waste .
-
Critical Prohibition: Do NOT mix with strong oxidizers or non-halogenated waste streams (unless approved by EHS) to prevent regulatory violations and potential formation of dioxins during incineration.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand its reactivity. It is an
| Property | Specification | Operational Implication |
| Functional Group | Alkylating Agent: High toxicity potential; destroys cellular machinery via covalent bonding. | |
| Element of Concern | Chlorine (Cl) | Halogenated Waste: Must be segregated from general organic solvents to meet EPA/RCRA incineration standards. |
| Physical State | Solid (Crystalline) | Dust Hazard: Inhalation risk. Use a dedicated solid waste container or dissolve in a compatible solvent for liquid disposal. |
| Stability | Acid/Base Sensitive | Hydrolyzes in strong acid/base; releases toxic fumes (HCl, NOx) upon thermal decomposition. |
Waste Segregation & Packaging Protocols
Effective disposal begins at the bench. Segregation is non-negotiable to prevent cross-reactivity and ensure regulatory compliance.
A. Solid Waste (Preferred for Pure Compound)
If you are disposing of the pure solid or heavily contaminated solids (gloves, weighing boats):
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Hazardous Waste" drum.
-
Liner: Double-bagging with 6-mil polyethylene bags is recommended to prevent particle release.
-
Labeling:
-
Must Read: "Hazardous Waste - Solid - Toxic."[4]
-
Constituents: Write the full chemical name: this compound. Do not use abbreviations or structure codes (e.g., "Compound X").
-
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved in a solvent (e.g., reaction mixture):
-
Stream Selection: Halogenated Organic Waste .
-
Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute generally mandates the entire mixture be treated as halogenated waste to prevent scrubber failure at the incineration plant.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could cause uncontrolled hydrolysis or exotherms.
Disposal Workflow Decision Tree
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with halogenated waste protocols.
Spill Response & Chemical Deactivation
In the event of a spill, mechanical removal is preferred. However, for final surface decontamination, chemical deactivation via nucleophilic substitution is effective.
Mechanism: The electrophilic C-Cl bond can be "quenched" by a strong nucleophile (like thiosulfate), converting the toxic alkylating agent into a water-soluble, non-toxic salt.
Deactivation Protocol (Surface Cleanup Only)
-
Reagent: 10% Sodium Thiosulfate (
) aqueous solution. -
Procedure:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95/N95 respirator if dust is present.
-
Contain: Cover the spill with a pad or absorbent material.
-
Apply: Gently wet the absorbent with the Thiosulfate solution. Allow to sit for 15–30 minutes.
-
Clean: Scoop up the absorbent material.
-
Wash: Wipe the surface with water and detergent.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste container.
-
Regulatory & Compliance Context
Trust in laboratory safety relies on adherence to federal and local standards.
-
EPA RCRA Classification: This compound is a Halogenated Organic . While it may not have a specific "F-list" code (unless used as a solvent), it must be treated as hazardous waste. Incineration of halogenated compounds requires facilities equipped with acid gas scrubbers to capture HCl emissions.
-
Incineration Requirement: The only acceptable final disposal method is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). Never pour down the drain.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes (F, K, P, and U Lists). RCRA Regulations.[3]
-
PubChem. (2024).[3] Compound Summary: 2-Chloroacetamide (Analogous Hazard Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.
Sources
A Comprehensive Guide to the Safe Handling of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide, while a valuable intermediate, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, experience-driven safety protocols and logistical plans for its handling and disposal, moving beyond a simple checklist to instill a deep-rooted culture of safety and procedural excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Core Principles of Risk Mitigation:
-
Assume High Potency: In the absence of specific data, treat the compound as highly potent and hazardous.
-
Control at the Source: The primary method for exposure control is to handle the material within a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE) as the Final Barrier: PPE is a critical last line of defense, not a substitute for proper engineering controls and safe work practices.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to preventing exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides robust protection against splashes and airborne particles. Must conform to EN166 or NIOSH standards.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Disposable nitrile gloves offer good short-term protection.[7] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[4][6] |
| Body Protection | A full-length, long-sleeved laboratory coat | Should be kept fully buttoned to maximize skin coverage and prevent contamination of personal clothing.[1][7] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a potential for generating dust or aerosols, or if engineering controls are insufficient.[1][7] |
Workflow for Donning and Doffing PPE:
Caption: PPE donning and doffing sequence to minimize cross-contamination.
Operational Plan: From Preparation to Disposal
A systematic approach to every stage of handling is crucial for maintaining a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[5]
B. Safe Handling Procedures:
-
Preparation: Before beginning any work, ensure the fume hood is functioning correctly and all necessary PPE is readily available and in good condition.[5]
-
Weighing and Transfer: Conduct these operations on a disposable work surface within the fume hood to contain any potential spills.
-
During Use: Avoid all direct contact with the skin, eyes, and clothing.[5] Eating, drinking, and smoking are strictly prohibited in the work area.[5][8]
-
Contamination: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water.[6] If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[2][6]
C. Emergency Response Plan:
| Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing and rinse the affected skin with plenty of water and soap.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for disposal.[1][6] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be collected in a clearly labeled, sealed container.
-
Waste Disposal: The sealed waste container must be disposed of through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[4][6]
Decision Tree for Waste Segregation:
Caption: A decision-making workflow for proper waste segregation.
By adhering to these detailed protocols, researchers and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- BenchChem. (2025). Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-.
- BenchChem. (2025). Personal protective equipment for handling Acetanilide, 3'-acetamido-4'-allyloxy-.
- ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- Aaronchem. (2025).
- Eurofins USA. (n.d.).
- Chemos GmbH&Co.KG. (n.d.).
- Cole-Parmer. (n.d.).
- ChemScene. (2024).
- Fisher Scientific. (n.d.).
- Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2025).
- Echemi. (n.d.). 2-CHLORO-N-[4-(METHYLTHIO)
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Wikipedia. (n.d.). Chloroacetamide.
Sources
- 1. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. eurofinsus.com [eurofinsus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
